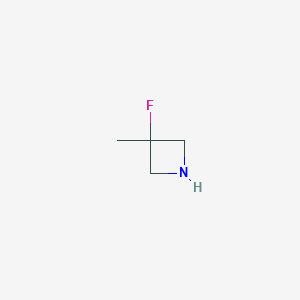![molecular formula C11H10F2O B2433057 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one CAS No. 117389-49-8](/img/structure/B2433057.png)
11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is a chemical compound with the CAS Number: 117389-49-8 . Its IUPAC name is (1R,1aS,1a1R)-5,5-difluorooctahydro-1H-2,4,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one . The molecular weight of this compound is 196.2 .
Molecular Structure Analysis
The Inchi Code of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one is 1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.Physical And Chemical Properties Analysis
This compound is a powder and has a melting point of 234-235°C . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements and Structural Analysis
- Aleksandrov et al. (1996) studied the reaction of a closely related compound, leading to the formation of a tetracyclo[6.3.0.02,6.03,10]undec-4-ene derivative. This study provides insights into molecular rearrangements and structural transformations of complex cage compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Aleksandrov, 1996).
Computational Studies and Molecular Mechanics
- Abboud et al. (2001) utilized B3LYP/6-31G(d) methodology to study the structural effects in compounds related to 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one. Their findings contribute to a deeper understanding of the stability and electronic properties of such compounds (Abboud, 2001).
X-Ray Structural Analysis
- Watson et al. (1994) conducted X-ray structural analyses on substituted pentacyclo[5.4.0.02,6.03,10.05,9]undecanes, providing valuable data on bond lengths and molecular geometry that are relevant to understanding compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Watson, 1994).
Exploring Molecular Transformations
- Marchand and Chou (1975) explored the base-promoted rearrangement of cage α-haloketones, which is relevant to understanding the chemical behavior and potential applications of 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one in synthesis and rearrangement reactions (Marchand, 1975).
Trifluoromethyl Derivatives Study
- Linden et al. (2005) investigated trifluoromethyl derivatives of related cage-like polycyclic compounds, offering insights into the reactions and structural implications for compounds like 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Linden, 2005).
Synthesis of Lactam Derivatives
- Martins et al. (1993) reported on the synthesis of lactam derivatives from related dione compounds, which could be relevant for developing synthetic pathways involving 11,11-Difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one (Martins, 1993).
Safety And Hazards
The safety information available indicates that this compound is a potential hazard. The hazard statements include H227, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
11,11-difluoropentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O/c12-11(13)8-3-1-2-4-5(3)9(11)7(4)10(14)6(2)8/h2-9H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHPNDXJYYGKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C4C1C5C2C(=O)C3C4C5(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11,11-Difluoropentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

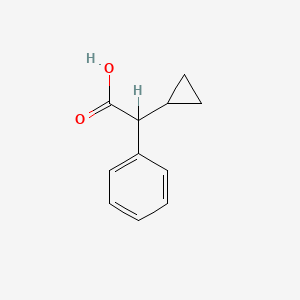
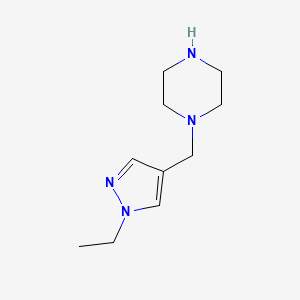
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)
![[1-(Aminomethyl)-4-methylcyclohexyl]methanamine](/img/structure/B2432987.png)
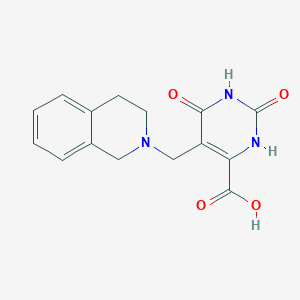
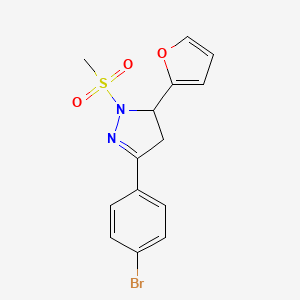
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
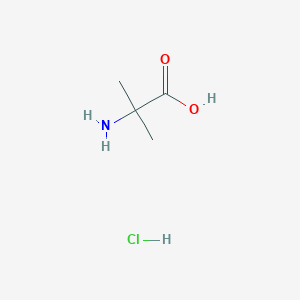
![3-({[N-(4-fluorophenyl)carbamoyl]methylthio}methyl)benzoic acid](/img/structure/B2432994.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)
